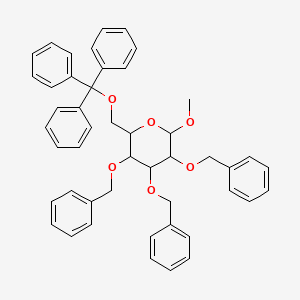

Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside

CAS No.:

Cat. No.: VC16205422

Molecular Formula: C47H46O6

Molecular Weight: 706.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C47H46O6 |

|---|---|

| Molecular Weight | 706.9 g/mol |

| IUPAC Name | 2-methoxy-3,4,5-tris(phenylmethoxy)-6-(trityloxymethyl)oxane |

| Standard InChI | InChI=1S/C47H46O6/c1-48-46-45(51-34-38-24-12-4-13-25-38)44(50-33-37-22-10-3-11-23-37)43(49-32-36-20-8-2-9-21-36)42(53-46)35-52-47(39-26-14-5-15-27-39,40-28-16-6-17-29-40)41-30-18-7-19-31-41/h2-31,42-46H,32-35H2,1H3 |

| Standard InChI Key | AYWIUINDNNLVIG-UHFFFAOYSA-N |

| Canonical SMILES | COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemistry

Methyl-6-O-trityl-2,3,4-tri-O-benzyl-α-D-mannopyranoside has the molecular formula CHO, derived from the α-D-mannopyranoside core modified with a methyl group at the anomeric oxygen, three benzyl ethers at positions 2, 3, and 4, and a trityl (triphenylmethyl) ether at position 6. The stereochemistry is defined by the α-configuration at the anomeric center (C1), confirmed by nuclear magnetic resonance (NMR) coupling constants (J ≈ 1.5–2.0 Hz) .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | CHO |

| Molecular weight | 709.89 g/mol |

| Protecting groups | 6-O-trityl, 2,3,4-tri-O-benzyl |

| Anomeric configuration | α-D |

| CAS Registry Number | 34212-64-1 (related derivative) |

Synthesis and Reaction Pathways

Stepwise Protection Strategy

The synthesis begins with methyl α-D-mannopyranoside, which undergoes sequential protection to install the trityl and benzyl groups:

-

6-O-Tritylation: Treatment of methyl α-D-mannopyranoside with trityl chloride (TrCl) in pyridine, catalyzed by 4-dimethylaminopyridine (DMAP), selectively protects the primary 6-hydroxyl group. This step exploits the steric bulk of the trityl group to shield the 6-position while leaving secondary hydroxyls (2-, 3-, 4-) accessible for further modification .

-

2,3,4-Tri-O-Benzylation: The partially protected intermediate is reacted with benzyl bromide (BnBr) under basic conditions (NaH/DMF) to install benzyl ethers at positions 2, 3, and 4. The reaction proceeds via an S2 mechanism, with complete benzylation confirmed by the absence of hydroxyl signals in the H NMR spectrum .

Table 2: Representative Synthetic Protocol

| Step | Reagents/Conditions | Yield | Key Spectral Data (δ, ppm) |

|---|---|---|---|

| 1 | TrCl, DMAP, pyridine, 80°C, 2.5 h | 85% | H NMR (CDCl): 7.45–7.20 (m, Tr, Bn), 4.98 (d, J=1.8 Hz, H-1) |

| 2 | BnBr, NaH, DMF, RT, 17 h | 78% | C NMR: 98.2 (C-1), 86.5 (Tr), 72.8–73.5 (Bn-CH) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

-

H NMR (500 MHz, CDCl):

-

C NMR (125 MHz, CDCl):

Applications in Oligosaccharide Synthesis

Glycosyl Donor in Convergent Strategies

The orthogonal protection pattern of this compound allows its use as a glycosyl acceptor or donor in block synthesis. For example:

-

Disaccharide Assembly: The 6-O-trityl group can be selectively removed under mild acidic conditions (e.g., 80% aqueous acetic acid), exposing the 6-hydroxyl for glycosylation with a galactosyl donor to form β-(1→6) linkages .

-

Trisaccharide Construction: Sequential deprotection and coupling enable the synthesis of complex motifs like Gal-(1→6)-Man-(1→3)-Glc, a repeating unit in Burkholderia cepacia exopolysaccharides .

Table 3: Representative Glycosylation Reaction

| Donor | Acceptor | Promoter | Product Yield |

|---|---|---|---|

| Ethyl 1-thio-β-D-galactoside | Methyl-6-O-trityl-2,3,4-tri-O-benzyl-α-D-mannoside | NIS/TMSOTf | 67% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume